

"3-Amino-2-(4-chlorobenzyl)propanoic Acid"

IUPAC name and synonyms

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Compound of Interest

Compound Name:	3-Amino-2-(4-chlorobenzyl)propanoic Acid
Cat. No.:	B2966303

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Authored by: A Senior Application Scientist Introduction: Defining a Niche β -Amino Acid

In the landscape of neuropharmacology and peptide chemistry, the precise arrangement of functional groups dictates biological activity. The compound **3-Amino-2-(4-chlorobenzyl)propanoic Acid** presents a unique structural motif within the class of β -amino acids. A careful application of IUPAC nomenclature rules clarifies its structure as 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid. This seemingly subtle distinction in naming is critical; it separates this molecule from its more widely known structural isomers and analogues, such as the muscle relaxant Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid].

This guide provides a comprehensive technical overview of 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid, targeting researchers and drug development professionals. We will delve into its chemical identity, plausible synthetic routes based on established methodologies for β -amino acid synthesis, and its potential applications, drawing logical inferences from its structural characteristics.

Chemical Identity and Nomenclature

Correctly identifying the molecule is the foundation of any scientific exploration. The user-provided name, "**3-Amino-2-(4-chlorobenzyl)propanoic Acid**," describes a propanoic acid

backbone with an amino group at the 3-position and a 4-chlorobenzyl group at the 2-position. This leads to the following unambiguous structure and nomenclature.

- Systematic IUPAC Name: 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid
- Common Synonym: **3-Amino-2-(4-chlorobenzyl)propanoic acid**
- Chirality: The C2 carbon is a chiral center, leading to (R)- and (S)-enantiomers.
- CAS Number: The (R)-enantiomer is registered under CAS Number 1581238-31-4.[\[1\]](#)

It is crucial to differentiate this compound from its isomers, such as 3-Amino-3-(4-chlorophenyl)propanoic acid, where the chlorophenyl group is attached to the same carbon as the amino group. The presence of a methylene bridge between the phenyl ring and the propanoic acid backbone at the C2 position defines the unique chemical space occupied by the topic compound.

Table 1: Core Compound Properties

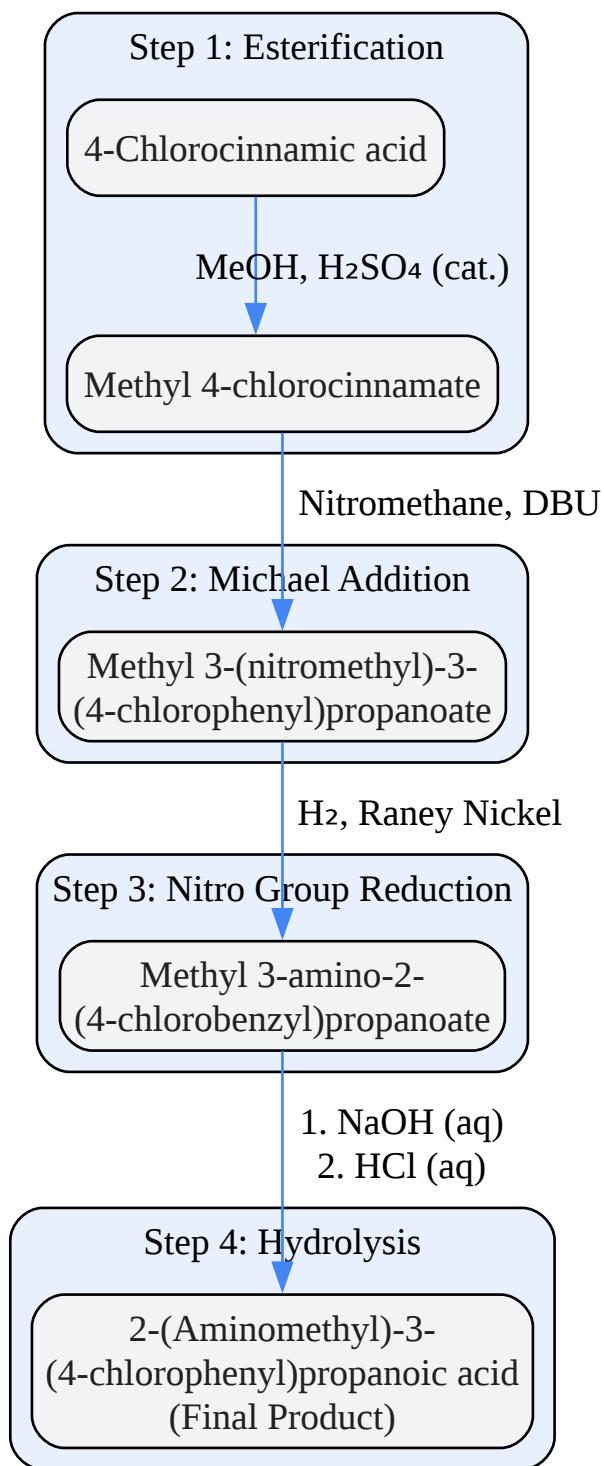
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂	BLDpharm [1]
Molecular Weight	213.66 g/mol	BLDpharm [1]
Class	β-Amino Acid	Inferred from structure
Chiral Centers	1 (at C2)	Inferred from structure

Synthesis Strategies: A Protocol for a Novel β-Amino Acid

While specific literature detailing the synthesis of 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid is sparse, a robust synthetic protocol can be designed by adapting established methods for creating substituted β-amino acids. The Arndt-Eistert homologation of α-amino acids is a classic and reliable approach.[\[2\]](#) An alternative modern strategy involves the conjugate addition to α,β-unsaturated esters.

Here, we propose a logical, multi-step synthesis starting from the commercially available 4-chlorocinnamic acid. This approach offers good control over the introduction of the required functional groups.

Proposed Synthetic Workflow



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Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Esterification of 4-Chlorocinnamic Acid

- To a solution of 4-chlorocinnamic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
- Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-chlorocinnamate.

Causality: The esterification protects the carboxylic acid and activates the alkene for conjugate addition. Methanol is a cost-effective solvent and reagent, and sulfuric acid is a standard catalyst for this transformation.

Step 2: Michael Addition of Nitromethane

- Dissolve methyl 4-chlorocinnamate (1.0 eq) and nitromethane (1.5 eq) in THF.
- Cool the solution to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the nitro-adduct.

Causality: DBU is a non-nucleophilic base that deprotonates nitromethane to form a nucleophile for the 1,4-conjugate (Michael) addition to the activated cinnamate ester. This step is crucial for building the carbon skeleton.

Step 3: Reduction of the Nitro Group

- Dissolve the nitro compound (1.0 eq) in methanol.
- Add a catalytic amount of Raney Nickel slurry.
- Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 8-12 hours.
- Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
- Concentrate the filtrate to yield the crude amino ester.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to primary amines with high yield. Raney Nickel is a standard catalyst for this transformation.

Step 4: Saponification (Hydrolysis) of the Ester

- Dissolve the crude amino ester in a mixture of THF and water.
- Add sodium hydroxide (1.5 eq) and stir at room temperature for 3-5 hours.
- Monitor the reaction by TLC. Once complete, acidify the mixture to pH ~6-7 with 1M HCl.
- The product may precipitate. If so, collect by filtration. If not, extract with a suitable organic solvent or purify via ion-exchange chromatography to yield the final product, 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid.

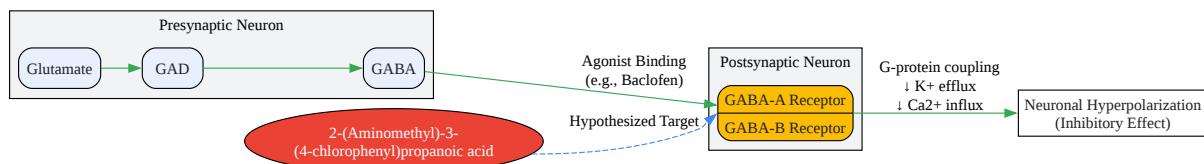
Causality: Basic hydrolysis (saponification) cleaves the methyl ester to reveal the desired carboxylic acid. Careful neutralization then yields the zwitterionic amino acid product.

Potential Biological Activity and Applications

While no specific biological data for 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid is readily available in published literature, its structural features allow for informed speculation on its potential roles.

As a GABA Analogue

The compound is a structural analogue of the neurotransmitter γ -aminobutyric acid (GABA). The well-known drug Baclofen, a GABA-B receptor agonist, is 4-amino-3-(4-chlorophenyl)butanoic acid. While the subject molecule of this guide is a β -amino acid and not a γ -amino acid like Baclofen, the presence of the 4-chlorophenyl moiety and the amino acid structure suggests a potential, though unconfirmed, interaction with GABAergic systems. Experimental validation via receptor binding assays would be required to confirm any activity at GABA-A or GABA-B receptors.



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Caption: Hypothesized interaction with the GABA-B receptor.

In Peptidomimetics

β -amino acids are of significant interest in medicinal chemistry as building blocks for peptidomimetics.^{[2][3]} Peptides incorporating β -amino acids often exhibit enhanced resistance to enzymatic degradation by proteases compared to their natural α -amino acid counterparts.

This leads to improved pharmacokinetic profiles and longer in vivo half-lives. The title compound could be used to synthesize novel peptides with constrained conformations, potentially leading to high-affinity ligands for various biological targets.

Conclusion and Future Directions

2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid is a unique β -amino acid with potential for applications in neuroscience and medicinal chemistry. While specific experimental data on this compound is limited, its structural relationship to known neuroactive compounds and its nature as a non-natural amino acid make it a compelling target for further investigation. The synthetic pathway proposed herein provides a viable route for its preparation, enabling future studies into its biological activity. Researchers in drug development are encouraged to consider this and similar scaffolds for the creation of novel therapeutics with enhanced stability and unique pharmacological profiles.

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